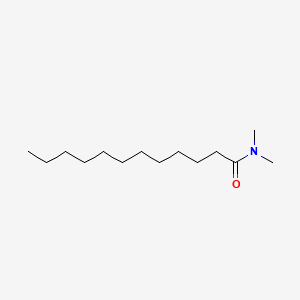

4-Amino-N-hexylbenzenesulfonamide

Description

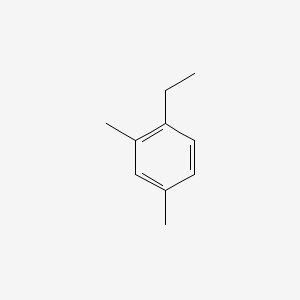

4-Amino-N-hexylbenzenesulfonamide is a derivative of aminobenzenesulfonamide, which is a compound that has been extensively studied due to its various applications, including its use in medicinal chemistry as an anticonvulsant and its potential in dye synthesis. The compound is characterized by the presence of an amino group attached to a benzene ring which is further substituted with a sulfonamide group. This structure forms the basis for further chemical modifications and functionalizations, leading to a wide array of derivatives with diverse properties and applications.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, including 4-Amino-N-hexylbenzenesulfonamide, can be achieved through the direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of transition-metal catalysis, which allows for the efficient recognition of different types of amino groups and promotes the "hydrogen autotransfer" or "hydrogen-borrowing" process . This method provides a straightforward and highly efficient strategy for the synthesis of these compounds.

Molecular Structure Analysis

The molecular structure of 4-Amino-N-hexylbenzenesulfonamide derivatives has been studied using various spectroscopic and crystallographic techniques. For instance, derivatives of 4-aminobenzenesulfonamide have been characterized by X-ray crystallography, revealing insights into the molecular conformations and interactions within the crystal lattice . Density functional theory (DFT) calculations have also been employed to predict and confirm the molecular structure, vibrational frequencies, NMR chemical shifts, and absorption wavelengths, providing a comprehensive understanding of the compound's molecular characteristics .

Chemical Reactions Analysis

4-Amino-N-hexylbenzenesulfonamide and its derivatives can undergo a variety of chemical reactions, including alkylation, arylation, and cleavage under specific conditions. These reactions are crucial for the further functionalization of the molecule and its application in the synthesis of more complex compounds. For example, 4-cyanobenzenesulfonamides can be cleaved to the parent amine under the action of thiol and base, and they can also be elaborated by alkylation and arylation . Additionally, the sulfonamide group can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-N-hexylbenzenesulfonamide derivatives have been investigated, including their solubility in various solvents and their thermodynamic properties. The solubility of 4-aminobenzenesulfonamide in binary solvent systems has been measured, and it was found that solubility varies with the composition of the solvent mixture and temperature . Thermodynamic models have been applied to correlate the experimental solubility data, and the mixing thermodynamic properties such as Gibbs energy, enthalpy, and entropy of mixing have been calculated . These studies provide valuable information for the practical application and handling of these compounds in different solvent environments.

Scientific Research Applications

-

Antimicrobial Agents

-

Anticancer Agents

-

Antiglaucoma Agents

-

Enzyme Inhibitors

-

Anticonvulsant Agents

-

Hypoglycemic Agents

-

Polymers, Dyes, Solvents, Fungicides, Insecticides, Plasticizers, and Electrolytes for Batteries

-

Synthesis of Sulfonimidates

-

Topical Use

-

Treatment of Various Infections

properties

IUPAC Name |

4-amino-N-hexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12/h6-9,14H,2-5,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAWZIRICNQARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

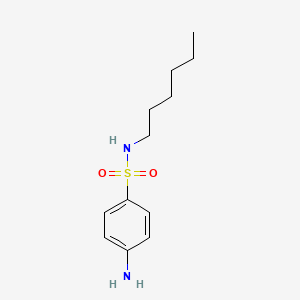

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5070496 | |

| Record name | Benzenesulfonamide, 4-amino-N-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-hexylbenzenesulfonamide | |

CAS RN |

67491-88-7 | |

| Record name | 4-Amino-N-hexylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67491-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067491887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-N-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)